2-Mercapto-4(3H)-quinazolinone

Overview

Description

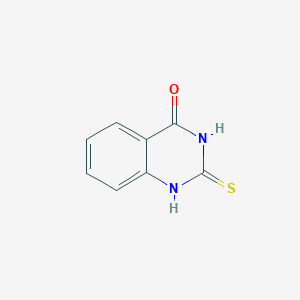

2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with a thiol (-SH) group at position 2. It serves as a versatile scaffold for synthesizing bioactive derivatives due to its dual functional groups (thiol and carbonyl), enabling diverse chemical modifications . Key pharmacological properties include:

- Anticancer activity: Demonstrated inhibition of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

- Anti-inflammatory/analgesic effects: Inhibition of COX-1/2 enzymes, comparable to standard drugs like diclofenac .

- Antioxidant properties: Xanthine oxidase (XO) inhibition (IC₅₀ = 98.71 µM) and reactive oxygen species (ROS) scavenging .

- Metal coordination: Forms complexes with Ag(I), Cu(II), and Au(I/III) via sulfur and nitrogen atoms, enabling applications in catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4(3H)-quinazolinone typically involves the reaction of anthranilic acid derivatives with thiourea in the presence of a suitable solvent such as polyethylene glycol (PEG). This one-pot synthesis method is both facile and convenient .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of PEG as a solvent in the synthesis process is advantageous due to its low toxicity and environmental friendliness.

Chemical Reactions Analysis

Chemical Reactions Involving 2-Mercapto-4(3H)-quinazolinone

The chemical reactions of this compound can be categorized into several types, including synthesis pathways, electrophilic substitutions, and reductions. Below are detailed descriptions of these reactions.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are crucial for modifying the quinazolinone structure:

-

Chlorination : The hydroxy groups in 4(3H)-quinazolinones can be substituted by chlorine when treated with phosphoryl chloride or thionyl chloride under heating conditions. This reaction allows for the introduction of halogen substituents, enhancing the compound's reactivity .

-

S-Alkylation : The mercapto group can undergo alkylation reactions when treated with alkyl halides in the presence of bases such as potassium carbonate. This process yields a variety of S-substituted derivatives .

Reduction Reactions

Reduction reactions can alter the oxidation state of quinazolinone derivatives:

-

Hydrogenation : The hydrogenation of 3-substituted quinazolinones using palladium or platinum catalysts leads to dihydro derivatives, which may exhibit different biological activities compared to their parent compounds .

-

Benzene Ring Reduction : The benzene ring within the quinazolinone structure can be reduced using platinum oxide, resulting in octahydro derivatives that may possess unique properties .

Characterization and Analysis of Reaction Products

The products obtained from these reactions are typically characterized using various spectroscopic techniques:

Infrared Spectroscopy (IR)

Infrared spectroscopy is employed to identify functional groups within synthesized compounds. Key absorption bands include:

-

Carbonyl stretching (C=O) around 1685 cm⁻¹

-

C=N stretching observed between 1547 and 1558 cm⁻¹

-

O-H stretching for phenolic compounds between 3099 and 3487 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the molecular structure:

-

Proton NMR (1H NMR) reveals characteristic peaks corresponding to hydrogen environments.

-

Carbon NMR (13C NMR) identifies distinct carbon signals within the molecule .

Mass Spectrometry (MS)

Mass spectrometry confirms molecular weights and structural integrity, aiding in the verification of synthesized compounds.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

-

Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are beneficial in combating oxidative stress related diseases .

-

Anticancer Potential : Studies have indicated that certain modifications enhance anticancer activity, making them candidates for further pharmacological evaluation .

Scientific Research Applications

Antitumor Activity

2-Mercapto-4(3H)-quinazolinone derivatives have been extensively studied for their anticancer potential. Several studies have demonstrated their effectiveness against various cancer cell lines:

- In Vitro Studies : A series of derivatives were synthesized and tested against breast cancer, hepatocellular carcinoma, and cervical cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, with some showing selectivity towards cancerous cells over normal cells .

- Molecular Docking Studies : Research has shown that certain derivatives bind effectively to the epidermal growth factor receptor (EGFR) kinase enzyme, which plays a crucial role in cancer cell proliferation. This binding affinity correlates with their antitumor activity .

| Compound | Cancer Type | Activity Level |

|---|---|---|

| This compound | Breast Cancer | Significant |

| This compound | Hepatocellular Carcinoma | Significant |

| This compound | Cervical Cancer | Significant |

Antibacterial Properties

The compound has shown promise as an antibacterial agent, particularly against Mycobacterium tuberculosis. Studies have highlighted:

- Anti-Tuberculosis Activity : Derivatives of this compound were found to inhibit the growth of multi-drug resistant strains of M. tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the quinazolinone core enhanced antibacterial activity .

- Mechanism of Action : The compound acts as an inhibitor of NADH dehydrogenase (NDH-2), which is vital for the respiratory metabolism of bacteria. This mechanism contributes significantly to its antibacterial efficacy .

Anti-inflammatory and Analgesic Activities

Research has also explored the anti-inflammatory properties of this compound:

- COX Inhibition : Certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in managing inflammation and pain .

- Analgesic Effects : In vivo studies have shown that these compounds exhibit analgesic properties comparable to standard analgesics, suggesting their potential utility in pain management therapies .

Other Therapeutic Applications

Beyond anticancer and antibacterial applications, this compound has been investigated for various other therapeutic uses:

- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in preclinical models, indicating potential for treating epilepsy .

- Antioxidant Properties : The compound has shown antioxidant effects, which may contribute to its therapeutic profile by mitigating oxidative stress-related damage in cells .

Summary of Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Study : A study reported the synthesis and evaluation of a series of 2-substituted mercapto derivatives, which showed promising results against various cancer cell lines and highlighted their mechanism via EGFR inhibition .

- Tuberculosis Research : Another study focused on the anti-tuberculosis activity of quinazolinone derivatives linked to triazole hybrids, revealing enhanced potency compared to unmodified compounds .

- Inflammation and Pain Management : Research into COX inhibitory activities led to the identification of several effective anti-inflammatory agents based on the 2-mercaptoquinazolinone scaffold .

Mechanism of Action

The mechanism of action of 2-Mercapto-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, alkylated derivatives of the compound have shown moderate fungicidal activity by interfering with the fungal cell membrane integrity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-mercapto-4(3H)-quinazolinone with structurally related quinazolinones and heterocycles:

Structure-Activity Relationships (SAR)

Thiol Group Position: The -SH group at position 2 is critical for metal coordination and enzyme inhibition (e.g., XO, MAO-B). Replacement with acetyl (2-acetyl-4(3H)-quinazolinone) reduces potency but retains antifungal activity . Substitution of -SH with benzylthio groups (e.g., 3-iodobenzylthio) enhances MAO-B selectivity and potency due to hydrophobic interactions .

Substituent Effects :

- Lipophilic groups (e.g., trimethoxybenzyl at position 3) improve anticancer activity by enhancing cell membrane penetration .

- Halogenation (e.g., 7-Cl in UR-9825) boosts antifungal activity and pharmacokinetic stability .

Heterocycle Core: Quinazolinones generally outperform pyrimidines (e.g., 2-mercaptopyrimidine) in XO inhibition due to additional hydrogen bonding from the fused benzene ring .

Pharmacokinetic and Mechanistic Insights

- Anticancer Analogues : 3-(3,4,5-Trimethoxybenzyl) derivatives induce apoptosis via caspase-3 activation and inhibit tubulin polymerization .

- MAO-B Inhibitors : 3-Iodobenzylthio derivatives bind reversibly to the enzyme’s flavin adenine dinucleotide (FAD) site, preventing dopamine degradation .

- Antifungal Agents: UR-9825 targets fungal lanosterol 14α-demethylase (CYP51), similar to azole-class antifungals, but with improved efficacy against resistant strains .

Biological Activity

2-Mercapto-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

The compound this compound belongs to the quinazolinone family, which is known for a variety of pharmacological effects. The presence of the mercapto group (-SH) enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity, particularly against Mycobacterium tuberculosis (MTb). A study identified this compound as an inhibitor of the mycobacterial type II NADH dehydrogenase (NDH-2), which is crucial for the respiratory metabolism of MTb. The minimum inhibitory concentration (MIC) values for selected derivatives were significantly lower than traditional antibiotics, indicating strong potential as an anti-tuberculosis agent .

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 0.1 | NDH-2 |

| Isoniazid | 0.2 | Cell wall synthesis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study indicated that derivatives of this compound could induce apoptosis in cancer cell lines such as HCT-116, with mechanisms involving both intrinsic and extrinsic apoptotic pathways. The cell cycle arrest was observed at the G2/M phase, suggesting a disruption in cell division processes .

Carbonic Anhydrase Inhibition

Another area of research focused on the ability of this compound to inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX, which is associated with tumorigenesis. Compounds derived from this scaffold showed selective inhibition, making them potential candidates for cancer treatment by targeting tumor-associated CA .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the quinazolinone core can significantly influence biological activity. For instance, the introduction of various substituents on the mercapto group has been shown to enhance binding affinity and selectivity towards specific targets such as NDH-2 and CA isoforms .

Key Findings from SAR Studies

- Substituent Effects : Alkyl and aryl substitutions on the mercapto group can enhance potency against both bacterial and cancer cell lines.

- Binding Mechanism : Molecular docking studies have elucidated how these compounds interact with their targets, providing insights into optimizing their structure for better efficacy.

Case Studies

- Antimycobacterial Activity : A series of derivatives were screened against MTb, revealing that certain substitutions led to improved MIC values compared to standard treatments like isoniazid.

- Antitumor Efficacy : In vivo studies demonstrated that selected derivatives could significantly reduce tumor growth in murine models, supporting their potential as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-mercapto-4(3H)-quinazolinone, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via cyclization of anthranilic acids with thiourea under acidic conditions to form 2-mercapto-quinazoline-4-diones . Alternative routes include functionalization of the mercapto group with reagents like 2-bromoacetic acid, yielding derivatives such as 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid. Solvent choice (e.g., DMF vs. THF) and coupling reagents (e.g., HATU, EDCI) critically impact yield and purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., thiol proton at δ ~13 ppm in DMSO-d₆).

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity in this compound derivatives?

- Methodological Answer :

- Broth Microdilution (MIC/MBC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Disk Diffusion : Assess zone of inhibition.

- Time-Kill Assays : Evaluate bactericidal kinetics. Reference compounds like ciprofloxacin should be included .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for antitubercular activity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., 6-iodo substitution) to enhance binding to Mycobacterium tuberculosis type II NADH dehydrogenase .

- Side-Chain Optimization : Replace thioether groups with polar moieties (e.g., carboxylic acids) to improve solubility and reduce off-target effects. SAR studies show that 3-benzyl substitutions increase potency (GI₅₀: 3.9 μM vs. 178.6 μM for unsubstituted analogs) .

Q. What experimental strategies resolve conflicting cytotoxicity data in this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Use MTT assays across a broad concentration range (0.1–100 μM) to identify EC₅₀/LC₅₀ discrepancies.

- Mechanistic Studies : Compare PARP inhibition (e.g., via NAD+ depletion assays) with cytotoxicity profiles. For example, L-2286 (EC₅₀: 0.41 μM) outperforms this compound (EC₅₀: 178.6 μM) due to enhanced target specificity .

Q. How can researchers optimize this compound derivatives for dual anti-inflammatory and antimicrobial activity?

- Methodological Answer :

- Hybrid Design : Attach benzothiazole or triazolo-pyrimidine moieties to the quinazolinone core. For example, 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone derivatives show COX-2 inhibition (IC₅₀: ~1.2 μM) and antimicrobial activity (MIC: 4–8 μg/mL) .

- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and avoid hepatotoxicity risks .

Q. What strategies address poor aqueous solubility in this compound derivatives during in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert thiol groups to disulfide bonds or ester prodrugs.

- Nanocarrier Systems : Use liposomes or polymeric nanoparticles to enhance bioavailability.

- Co-Solvent Systems : Employ PEG-400 or cyclodextrin complexes in formulation .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for PARP inhibition by this compound derivatives?

- Methodological Answer :

- Assay Variability : Compare enzymatic (e.g., recombinant PARP-1) vs. cellular (e.g., H9c2 cell) assays. Enzymatic IC₅₀ values are typically lower due to absence of membrane permeability barriers.

- Redox Interference : Thiol groups may quench ROS in cellular models, confounding results. Include redox controls (e.g., NAC) to isolate PARP-specific effects .

Q. Why do some this compound analogs exhibit species-specific antimicrobial activity?

- Methodological Answer :

- Membrane Permeability : Gram-negative bacteria have outer membrane barriers; modify derivatives with cationic groups (e.g., alkylamines) to enhance penetration.

- Efflux Pump Resistance : Use efflux inhibitors (e.g., PAβN) in assays to identify pump-mediated resistance .

Q. Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | Anthranilic acid + Thiourea | 60–75 | |

| Thioether Formation | 2-Bromoacetic Acid, DMF | 45–60 | |

| Amide Coupling | EDCI/HOBt, DCM | 70–85 |

Table 2. Biological Activity Comparison

| Derivative | Target Activity | IC₅₀/GI₅₀ (μM) | Reference |

|---|---|---|---|

| 6-Iodo-3-benzyl analog | Antitumor (MG-MID) | 3.9 | |

| L-2286 | Cytoprotection (H9c2 cells) | 0.41 | |

| Benzothiazole hybrid | COX-2 Inhibition | 1.2 |

Properties

IUPAC Name |

2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPFOFVEHDNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160880 | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-09-7 | |

| Record name | 2-Mercapto-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.